molecular formula C12H15ClO3 B1265757 Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate CAS No. 21133-98-2

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate

Cat. No. B1265757
CAS RN: 21133-98-2
M. Wt: 242.7 g/mol
InChI Key: AKTWBLNPMXANJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate is not available in the searched resources .

Scientific Research Applications

Pharmacology: Antiviral and Anti-inflammatory Applications

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate may serve as a precursor in the synthesis of compounds with potential antiviral and anti-inflammatory properties. Derivatives of similar structures have been explored for their biological activities, including the inhibition of viral replication and the reduction of inflammation in various models .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be utilized to study enzyme-substrate interactions, particularly in the context of enzyme inhibition. By modifying the functional groups, researchers can investigate the binding efficiency and inhibitory effects on specific enzymes, which is crucial for understanding metabolic pathways and designing inhibitors .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate might be a valuable intermediate in the design and development of new drugs. Its structure could be incorporated into larger, more complex molecules that target specific receptors or enzymes within the body, contributing to the creation of novel therapeutic agents .

Organic Synthesis: Intermediate for Complex Molecules

This compound can act as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block for synthesizing a wide range of organic compounds with potential applications in different industries .

Drug Design: Scaffold for Heterocyclic Compounds

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate could be used as a scaffold for the development of heterocyclic compounds in drug design. Heterocycles play a significant role in pharmaceuticals, and the introduction of this compound into a drug’s structure could enhance its pharmacological profile .

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s synthesis and application could be optimized for industrial-scale production. Research could focus on improving reaction conditions, maximizing yield, and minimizing waste, which is essential for sustainable and cost-effective manufacturing processes .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWBLNPMXANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943462
Record name Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate

CAS RN

21133-98-2
Record name Ethyl 4-chloro-β-hydroxy-β-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21133-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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